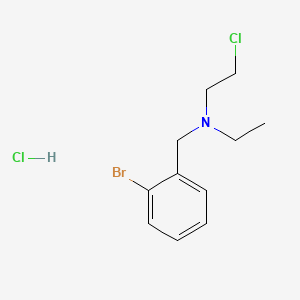
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride
説明
科学的研究の応用
Neurotoxicity Research
DSP-4 hydrochloride is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . This makes it a useful tool in studies of the functional role of this noradrenergic system in the brain .
Neurotransmitter Depletion
Systemic administration of DSP-4 has a rapid dose-dependent depleting effect on the endogenous NE level . This effect is largely restricted to noradrenergic neurons .
Inhibitor of Noradrenaline Uptake
DSP-4 hydrochloride is an adrenergic neuron blocking agent with long-lasting inhibitory effect on the uptake of noradrenaline (norepinephrine) in brain slices in vitro .
Neuroprotection Studies
The neurotoxic effect of DSP-4 is counteracted by pretreatment with noradrenaline uptake inhibitors (e.g., desipramine) . MAO-B inhibitors of the N -propargylamine type (e.g., selegiline) also counteract the DSP4-induced neurotoxicity with another, yet unknown mechanism . This makes DSP-4 a valuable tool in neuroprotection studies.
Study of Serotoninergic and Dopaminergic Nerves
Serotoninergic and dopaminergic nerves are only slightly or not at all affected by DSP-4 . This allows researchers to study these systems without significant interference from noradrenergic neurons.
Investigation of Physiological Role of Locus Coeruleus Noradrenaline System
During the past 40 years, DSP-4 and its close analog, xylamine, have been used in many studies aimed at investigating the physiological role of the locus coeruleus noradrenaline system .
作用機序
Target of Action
DSP-4 hydrochloride, also known as DSP-4 or N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into the presynaptic neuron .
Mode of Action
DSP-4 hydrochloride readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals . DSP-4 is also an irreversible inhibitor of the noradrenaline transporter .
Biochemical Pathways
The neurotoxic effect of DSP-4 hydrochloride is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30% of the normal value . The extraneuronal concentration is, on the other hand, increased due to inflow from non-lesioned regions .
Pharmacokinetics
It is known that dsp-4 hydrochloride readily crosses the blood-brain barrier , suggesting that it has good bioavailability in the central nervous system.
Result of Action
The result of DSP-4 hydrochloride action is a selective damage to the locus coeruleus noradrenergic system, characterized by a rapid and long-lasting loss of noradrenaline . This leads to a pronounced decrease in noradrenaline levels in the cerebral cortex, hippocampus, spinal cord, and cerebellum .
Action Environment
The action of DSP-4 hydrochloride can be influenced by various factors. For instance, the neurotoxic effect of DSP-4 is counteracted by pretreatment with noradrenaline uptake inhibitors (e.g., desipramine) . Additionally, the age of the rat at the time of DSP-4 injection is important in determining the nature of the long-term changes in the noradrenergic system .
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRNRRNYOULND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017240 | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride | |
CAS RN |
40616-75-9 | |
| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



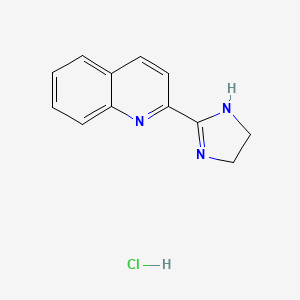
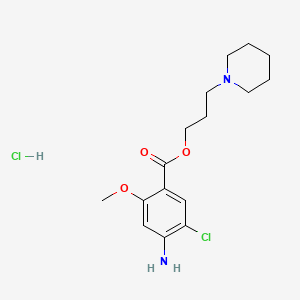

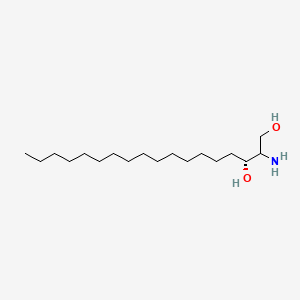
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)
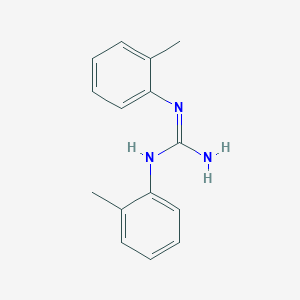
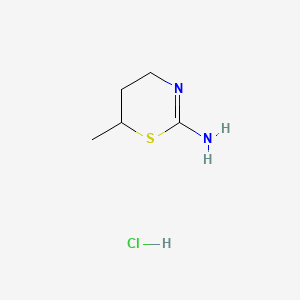
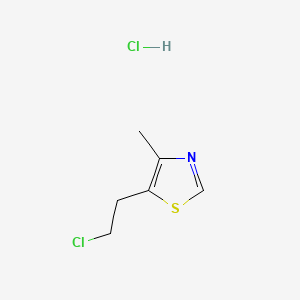
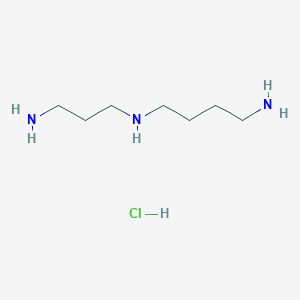
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
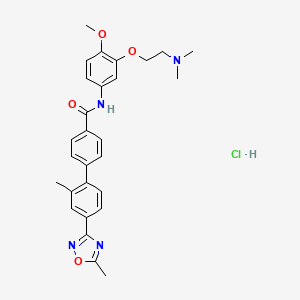
![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)